molecular formula C18H24ClNO3 B10829678 Ractopamine-d3 HCl (2-hydroxyethyl-1,1,2-d3) (mixture of diastereomeres)

Ractopamine-d3 HCl (2-hydroxyethyl-1,1,2-d3) (mixture of diastereomeres)

Cat. No.: B10829678
M. Wt: 340.9 g/mol
InChI Key: JHGSLSLUFMZUMK-AKLJGQCDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ractopamine-d3 (hydrochloride) involves the incorporation of deuterium atoms into the ractopamine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic routes and reaction conditions for ractopamine-d3 (hydrochloride) are proprietary and not widely disclosed in public literature. the general approach involves the substitution of hydrogen atoms with deuterium in the presence of deuterated solvents and catalysts .

Industrial Production Methods

Industrial production of ractopamine-d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production process is designed to be efficient and cost-effective while maintaining the integrity of the deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions

Ractopamine-d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ractopamine-d3 (hydrochloride) may yield hydroxylated derivatives, while reduction may produce deuterated amines .

Scientific Research Applications

Ractopamine-d3 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Ractopamine-d3 (hydrochloride) exerts its effects by acting as an agonist to β-adrenergic receptors and trace amine-associated receptors. This interaction leads to increased protein synthesis and muscle fiber size, resulting in improved feed efficiency and leanness in livestock. The molecular targets include β1 and β2 adrenergic receptors, which are involved in the regulation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Clenbuterol: Another β-adrenergic agonist used as a feed additive.

    Zilpaterol: A β-adrenergic agonist with similar applications in livestock.

    Salbutamol: A β-adrenergic agonist used primarily as a bronchodilator in humans.

Uniqueness

Ractopamine-d3 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of ractopamine levels is critical .

Properties

Molecular Formula

C18H24ClNO3

Molecular Weight

340.9 g/mol

IUPAC Name

4-[3-[[1,1,2-trideuterio-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride

InChI

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i12D2,18D;

InChI Key

JHGSLSLUFMZUMK-AKLJGQCDSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C1=CC=C(C=C1)O)O)NC(C)CCC2=CC=C(C=C2)O.Cl

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl

Origin of Product

United States

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